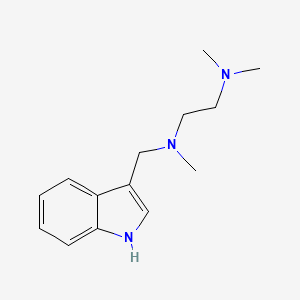
N-(1H-indol-3-ylmethyl)-N,N',N'-trimethyl-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of indole derivatives often involves multi-component reactions, offering a pathway to a wide variety of structurally complex molecules. A notable method involves the acylation of diarylmethylpiperazine with indol-3-yl-acetyl chloride, yielding compounds with significant anticancer activity (Jiang, Xu, & Wu, 2016). Another approach includes the Diels-Alder reaction, followed by cyclization and Mannich reaction, to produce substituted indoles and gramine derivatives with well-defined molecular structures (Kukuljan, Kranjc, & Perdih, 2016).
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by NMR, IR, mass spectroscopy, and X-ray crystallography, revealing intricate arrangements of atoms and bonds. The crystal structure analysis of substituted indoles and gramine derivatives indicates significant interactions, such as hydrogen bonding and π-π stacking, contributing to their stability and reactivity (Kukuljan, Kranjc, & Perdih, 2016).
Chemical Reactions and Properties
Indole derivatives participate in diverse chemical reactions, including multicomponent strategies for synthesizing complex molecules in eco-compatible conditions (Fatma et al., 2014). The reactivity of these compounds is influenced by their molecular structure, facilitating reactions such as annulation and cyclization to produce novel compounds with potential biological activity.
Physical Properties Analysis
The physical properties of indole derivatives, such as melting points and solubility, are determined by their molecular structure. For example, the synthesis and characterization of specific indole compounds reveal their melting points and solubility in various solvents, which are crucial for their practical applications in chemical synthesis and pharmaceutical development (Shtamburg et al., 2018).
Chemical Properties Analysis
The chemical properties of indole derivatives, such as acidity, basicity, and reactivity towards different chemical reagents, are integral to their applications in synthesis and drug development. Studies on the acid hydrolysis of cobalt(III) complexes with indole derivatives provide insights into their reactivity and stability under various conditions (Curtis, Hendry, & Lawrance, 1988).
Propriétés
IUPAC Name |
N'-(1H-indol-3-ylmethyl)-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-16(2)8-9-17(3)11-12-10-15-14-7-5-4-6-13(12)14/h4-7,10,15H,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPAWXITXPKGBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

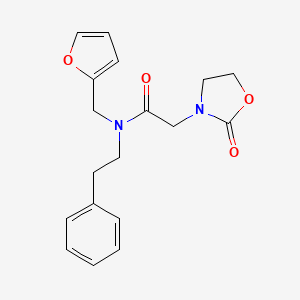

![N-isopropyl-3-{5-[(5-methyl-2-pyrazinyl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5638532.png)

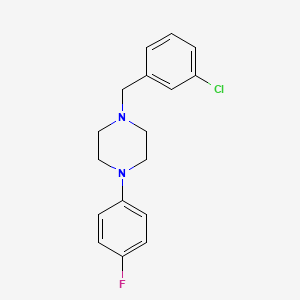
![9-(4-ethoxybenzoyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5638547.png)
![3-[4-(1-ethoxyethyl)phenyl]-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5638554.png)
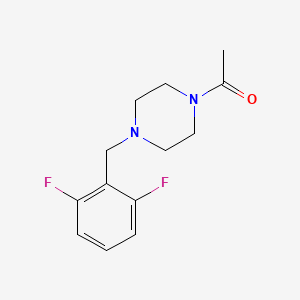
![1-{3-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-3-oxopropyl}pyrrolidin-2-one](/img/structure/B5638559.png)
![(3aS*,6aS*)-2-cyclohexyl-5-[(4-hydroxy-5-methoxypyridin-2-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5638560.png)
![N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-L-phenylalaninamide](/img/structure/B5638567.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide](/img/structure/B5638581.png)
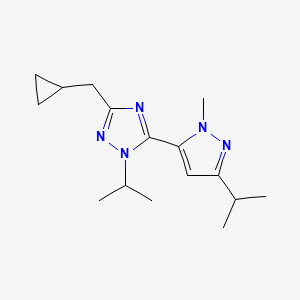
![2-{2-[2-(4-fluorophenyl)piperidin-1-yl]-2-oxoethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5638604.png)